molecular formula C13H18N6O2 B2375596 3-Methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione CAS No. 313230-36-3

3-Methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione

Cat. No. B2375596
CAS RN: 313230-36-3
M. Wt: 290.327
InChI Key: SCCRPHAIKDDHQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia.

Scientific Research Applications

Antiviral Activity

  • Compounds related to 3-Methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione, specifically diketopiperazine derivatives, have shown modest antiviral activity against influenza A (H1N1) virus (Wang et al., 2013).

Antitumor and Anticancer Properties

  • Bisdiketopiperazines, a class closely related to the compound , exhibit antitumor activity against various cancer types including lung carcinoma, leukemia, and breast cancer (Mancilla et al., 2002).
  • Piperazine derivatives have been tested for their ability to inhibit the proliferation of K562 cell lines, indicating potential use in leukemia treatment (Saab et al., 2013).

Herbicidal Activity

  • Novel 1-phenyl-piperazine-2,6-diones, chemically related to the compound of interest, have shown significant herbicidal activity (Li et al., 2005).

Synthesis of Polyamides

  • Piperazine derivatives have been used in the synthesis of polyamides with molecular weights ranging from 2000–6000, indicating their utility in polymer chemistry (Hattori & Kinoshita, 1979).

Luminescent Properties and Photo-induced Electron Transfer

  • Piperazine-substituted naphthalimide compounds show distinct luminescent properties and can be used as pH probes, indicating potential applications in sensing technologies (Gan et al., 2003).

Antimicrobial Activity

  • Piperazine-linked derivatives of purine have been synthesized as potent inhibitors of Mycobacterium tuberculosis, suggesting applications in treating tuberculosis (Konduri et al., 2020).

Anticonvulsant Activity

  • Substituted pyrrolidine-2,5-dione derivatives, structurally related to the compound, have shown potential as anticonvulsant agents, suggesting applications in treating epilepsy (Rybka et al., 2017).

Antiasthmatic Properties

  • Certain derivatives have been developed for antiasthmatic activity, demonstrating vasodilatory effects which could be beneficial in asthma treatment (Bhatia et al., 2016).

properties

IUPAC Name

3-methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2/c1-3-6-19-9-10(17(2)13(21)16-11(9)20)15-12(19)18-7-4-14-5-8-18/h3,14H,1,4-8H2,2H3,(H,16,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCRPHAIKDDHQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (294 μl) was added dropwise to a solution of 4-(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazine-1-carboxylic acid tert-butyl ester (150 mg) in methylene chloride (2 ml), and the reaction mixture was stirred at room temperature for 1 hour and 30 minutes. The solvent was removed by distillation at reduced pressure from the reaction mixture. The residue was subjected to azeotropic distillation with toluene, and then was purified by silica gel column chromatography to give 85 mg of the title compound from a fraction eluted with methanol-ethyl acetate (1:10).
Quantity
294 μL
Type
reactant
Reaction Step One
Name
4-(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazine-1-carboxylic acid tert-butyl ester
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

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